molecular formula C5H7NO4 B1267136 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1195-19-3

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B1267136
CAS No.: 1195-19-3
M. Wt: 145.11 g/mol
InChI Key: KYNKAUUXUQOZSQ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is an organic compound with the molecular formula C5H7NO4 It is a derivative of oxazolidine, a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate. The reaction proceeds through a cyclization process, forming the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like carbodiimides.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Hydroxyl derivatives

    Substitution: Esters and amides

Scientific Research Applications

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to the bacterial ribosome, thereby preventing protein synthesis. This action is similar to that of other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
  • 3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
  • 4-Methyl-3-(4-methylpentanoyl)-5-phenyl-1,3-oxazolidin-2-one

Uniqueness

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKAUUXUQOZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301399
Record name 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-19-3
Record name NSC143122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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